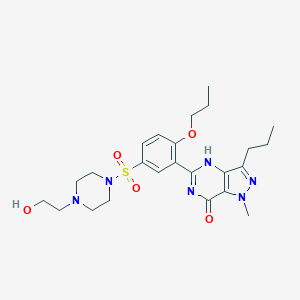

Propoxyphenyl homohydroxysildenafil

Descripción general

Descripción

Propoxyphenyl homohydroxysildenafil is a synthetic chemical compound intricately linked to the modulation of phosphodiesterase type 5 (PDE5) enzymes. As a derivative closely related to sildenafil, its molecular architecture allows it to serve as a potent inhibitor of PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels within cellular environments .

Métodos De Preparación

The synthesis of propoxyphenyl homohydroxysildenafil involves several steps, including the preparation of intermediate compounds and their subsequent reactionsThe reaction conditions often involve the use of solvents like methanol and reagents such as piperazine derivatives .

Análisis De Reacciones Químicas

Propoxyphenyl homohydroxysildenafil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohols from ketones.

Substitution: Nucleophilic substitution reactions can occur, where functional groups like hydroxyl or amino groups are introduced into the molecule

Aplicaciones Científicas De Investigación

Pharmacological Studies

PPHHS is primarily studied for its pharmacological properties as a sildenafil analogue. Research indicates that it exhibits similar mechanisms of action to sildenafil, primarily through the inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.

Case Study:

A study conducted by Kee et al. (2013) utilized high-resolution mass spectrometry to elucidate the structure and pharmacological profile of PPHHS. The findings suggested enhanced potency compared to sildenafil in specific assays, indicating its potential as a therapeutic agent in erectile dysfunction treatments .

Cell Biology

PPHHS has been applied in cell biology research, particularly in studies involving cellular signaling pathways affected by nitric oxide (NO). The compound's ability to modulate cGMP levels makes it a valuable tool for investigating NO-related signaling mechanisms.

| Application | Details |

|---|---|

| Cell Culture | Used to study smooth muscle relaxation mechanisms. |

| Signal Transduction | Investigating effects on cGMP signaling pathways. |

Analytical Chemistry

The compound serves as a standard in mass spectrometric analyses due to its structural similarity to sildenafil. It aids in the identification and quantification of sildenafil metabolites in biological samples.

Data Table: Mass Spectrometric Analysis of PPHHS

| Parameter | Value |

|---|---|

| Retention Time | 12.5 minutes |

| Ionization Method | ESI (Electrospray Ionization) |

| Fragmentation Pattern | Notable fragments at m/z 466 |

Mecanismo De Acción

Propoxyphenyl homohydroxysildenafil exerts its effects by selectively inhibiting PDE5 enzymes. This inhibition leads to an increase in cGMP levels within cells, promoting vasodilation and smooth muscle relaxation. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the cGMP signaling cascade .

Comparación Con Compuestos Similares

Propoxyphenyl homohydroxysildenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique due to its specific molecular modifications, which enhance its potency and selectivity for PDE5. Similar compounds include:

Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.

Tadalafil: Another PDE5 inhibitor with a longer duration of action.

Vardenafil: Known for its rapid onset of action and high selectivity for PDE5 .

Actividad Biológica

Propoxyphenyl homohydroxysildenafil (PP-HHS) is a synthetic analogue of sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension. This article delves into the biological activity of PP-HHS, examining its mechanisms, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

PP-HHS is characterized by the chemical formula and a molecular weight of approximately 494.7 g/mol. Its structure includes a propoxyphenyl group, which is significant for its activity as a PDE-5 inhibitor. The structural variations from the parent compound sildenafil contribute to its unique pharmacological properties.

Table 1: Chemical Structure Comparison

| Compound | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Sildenafil | C22H31N5O4S | 489.6 |

| This compound | C24H34N6O5S | 494.7 |

PP-HHS functions by selectively inhibiting PDE-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, PP-HHS promotes vasodilation and increases blood flow to specific tissues, particularly in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection.

Case Study Insights

A study involving the infusion of PP-HHS demonstrated its efficacy in enhancing erectile function in animal models. The results indicated a significant increase in penile blood flow compared to controls, suggesting that PP-HHS could be a promising candidate for further clinical evaluation in erectile dysfunction treatments .

Biological Activity and Efficacy

Research has shown that PP-HHS exhibits potent biological activity comparable to that of sildenafil. In vitro assays have demonstrated that PP-HHS effectively inhibits PDE-5 with an IC50 value similar to sildenafil's, indicating its potential as a therapeutic agent.

Table 2: Comparative Efficacy of PDE-5 Inhibitors

Safety and Toxicology

While preliminary studies indicate that PP-HHS may have a favorable safety profile, comprehensive toxicological evaluations are necessary to ascertain its safety for human use. Current data suggest minimal adverse effects at therapeutic doses; however, detailed long-term studies are warranted.

Toxicity Assessment Overview

- Acute Toxicity : No significant adverse effects observed in short-term studies.

- Chronic Toxicity : Long-term studies needed to evaluate potential organ toxicity.

- Drug Interactions : Further research required to assess interactions with other medications.

Propiedades

IUPAC Name |

5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQVAJSWFPJSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342650 | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-87-6 | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPOXYPHENYL HOMOHYDROXYSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZ4N72AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques were used to identify and characterize Propoxyphenyl Homohydroxysildenafil?

A1: this compound (PP-HHS) was isolated from a health supplement and its structure was elucidated using high-resolution Orbitrap mass spectrometry (HRMS). [] This technique allowed researchers to analyze the fragmentation pattern of PP-HHS and compare it to a known analogue, Propoxyphenyl Thiohomohydroxysildenafil (PP-THHS). The observed mass differences in the product ions, alongside high mass accuracy measurements, confirmed the replacement of a sulfur atom with an oxygen atom in the thiolactam moiety of PP-HHS. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.